2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
Description
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a pyridine core substituted with a carboxylic acid group at position 3 and a 3-bromobenzylthio moiety at position 2.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-10-4-1-3-9(7-10)8-18-12-11(13(16)17)5-2-6-15-12/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTAALPMHBKVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of 3-bromobenzyl chloride with 2-mercaptopyridine-3-carboxylic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine-3-carboxylic acid attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid. For instance, research involving pyridine derivatives has shown that modifications at the 3-position can enhance their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain pyridine-thioether compounds exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231) while sparing non-tumorigenic cells .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 13 | Cell cycle arrest |
| Compound B | MDA-MB-468 | 15 | Apoptosis induction |
| 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid | TBD | TBD | TBD |
Enzyme Inhibition
The thioether functional group in the compound may facilitate interactions with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. Initial investigations suggest that this compound could inhibit enzymes related to inflammatory responses and cancer progression . Further studies are warranted to elucidate the precise mechanisms and target enzymes.
Material Science Applications
The unique structural attributes of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid also make it a candidate for applications in material science, particularly in the synthesis of novel polymers and nanomaterials. Research has indicated that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability .
Table 2: Material Properties of Pyridine-Based Polymers
| Polymer Type | Incorporation Level (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polymer A | 5 | 45 | 230 |
| Polymer B | 10 | 60 | 250 |
| Polymer C (with 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid) | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenylmethylsulfanyl group may play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared with two analogs:
- 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid (CAS 1019437-73-0)
- 2-{[(4-Nitrophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (CAS 304475-38-5)
Table 1: Key Properties of Analogs
Key Observations:
- Molecular Weight : The bromine substituent increases the molar mass by ~49 g/mol compared to the nitro analog and ~89 g/mol relative to the cyclohexylmethyl analog.
- Acidity : The carboxylic acid group’s acidity follows the order: 4-nitrophenyl analog > 3-bromo analog > cyclohexylmethyl analog , driven by the electron-withdrawing strength of substituents.
- Solubility : The cyclohexylmethyl analog’s lipophilic nature enhances organic solvent solubility, while the nitro analog’s polarity may favor aqueous environments. The bromo analog likely exhibits intermediate solubility.
Research Findings and Gaps
- Spectroscopy : FTIR and MS data from analogs (e.g., ) highlight methodologies applicable to the target compound’s characterization .
Biological Activity
2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C14H11BrN2O3S
- Molecular Weight : 367.22 g/mol
- CAS Number : 450385-27-0
Synthesis and Derivatives
The synthesis of 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the introduction of a bromophenyl group and a sulfanyl moiety onto a pyridine backbone. This structure is significant due to the presence of the sulfur atom, which may enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For example:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cell lines, specifically MDA-MB-231 (breast cancer) cells. It enhances caspase-3 activity, indicating its role in promoting programmed cell death .
- Cell Cycle Effects : In cell cycle analysis, it was found that certain derivatives can cause significant alterations at concentrations as low as 2.5 µM, suggesting an ability to disrupt normal cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Mycobacterium tuberculosis : In high-throughput screening assays, compounds similar to 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with some showing a minimum inhibitory concentration (MIC) below 20 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen atoms (like bromine) and sulfur has been shown to influence both the potency and selectivity of these compounds against various targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases potency against cancer cells |
| Sulfur | Enhances interaction with biological targets |
| Pyridine Core | Essential for maintaining activity |
Case Studies
- Breast Cancer Study : A series of derivatives were tested against MDA-MB-231 cells, revealing that specific modifications to the pyridine structure led to enhanced anticancer effects. The study confirmed that these modifications could significantly increase apoptosis rates and reduce cell viability .
- Tuberculosis Inhibition : In a study involving a diverse chemical library, compounds structurally similar to 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid were screened for their ability to inhibit the growth of Mycobacterium tuberculosis. Several candidates showed promising results, with MIC values indicating strong potential for development into therapeutic agents .
Q & A
Q. What are reliable synthetic routes for 2-{[(3-Bromophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid?
A common method involves nucleophilic substitution of 2-chloronicotinic acid with a thiol-containing precursor. For example, heating 2-chloronicotinic acid with (3-bromophenyl)methanethiol under reflux in ethanol produces the target compound. Crystallization from ethanol yields pure crystals suitable for X-ray analysis . Key parameters include reaction time (2–4 hours) and stoichiometric ratios (1:1.2 molar ratio of halide to thiol).
Q. How can purity and structural identity be confirmed during synthesis?
Use a combination of techniques:
- HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment.
- NMR spectroscopy : The aromatic protons of the pyridine and bromophenyl rings should appear as distinct multiplets in NMR (δ 7.2–8.5 ppm). The methylene sulfanyl group (SCH) typically resonates at δ 3.8–4.2 ppm .
- Mass spectrometry : Look for the molecular ion peak [M+H] at m/z = 353.0 (calculated for CHBrNOS).
Q. What are the solubility properties of this compound?
The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility can be enhanced by deprotonating the carboxylic acid group with bases like NaOH or NH·HO .
Advanced Research Questions
Q. How does the sulfanyl-bromophenyl substituent influence the compound’s crystal packing?
X-ray crystallography reveals that the dihedral angle between the pyridine and bromophenyl rings ranges from 55°–58°, creating a twisted conformation. The carboxylic acid group forms hydrogen-bonded dimers (O–H⋯O, ~1.8 Å) that stabilize the crystal lattice. Use SHELXL for refinement, with anisotropic displacement parameters for non-H atoms and riding models for H atoms .
Q. What strategies optimize the compound’s biological activity in antiproliferative assays?
Modify the sulfanyl linker or bromophenyl group to alter lipophilicity and binding affinity:
Q. How can computational modeling predict reactivity with biological targets?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Q. What analytical challenges arise in characterizing degradation products?
Degradation under acidic/alkaline conditions may cleave the sulfanyl linker or hydrolyze the carboxylic acid. Use LC-MS/MS with collision-induced dissociation (CID) to identify fragments:
- Loss of CO (44 Da) from the carboxylic acid group.
- Bromophenyl fragments at m/z = 155.9 (CHBr).
Optimize stability by lyophilizing the compound or storing it under inert gas .
Methodological Notes
- X-ray refinement : Use SHELXTL (Bruker) or Olex2 for structure solution. Report R values < 0.05 for high-quality datasets .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
- Synthetic scale-up : Maintain reflux conditions with a Dean-Stark trap to remove water in thiol-based reactions, improving yields to >75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
